MyD88-IN-1 is classified as an immunomodulatory compound. It is synthesized through chemical methods aimed at inhibiting the function of MyD88, thereby modulating the immune response. The development of this compound is rooted in research that seeks to understand and manipulate immune signaling pathways for therapeutic benefits.
The synthesis of MyD88-IN-1 typically involves organic synthesis techniques, including:
Specific synthetic routes may vary, but they often involve multi-step reactions that include functional group transformations and coupling reactions to achieve the final compound.
The molecular structure of MyD88-IN-1 features specific functional groups that interact with the MyD88 protein. While detailed crystallographic data may not be publicly available, computational modeling and structure-activity relationship studies suggest that MyD88-IN-1 binds to the TIR domain of MyD88. This binding inhibits its interaction with downstream signaling molecules.
Key structural characteristics include:
The 3D conformation can be modeled using software like PyMOL or Chimera to visualize potential binding interactions.
MyD88-IN-1 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity.
The mechanism of action for MyD88-IN-1 involves its binding to the TIR domain of MyD88, preventing its interaction with Toll-like receptors and interleukin-1 receptors. This inhibition disrupts the downstream signaling cascade that leads to:
Research indicates that by inhibiting MyD88, MyD88-IN-1 can reduce inflammation and alter immune responses in various disease models.
MyD88-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for understanding how MyD88-IN-1 behaves in biological systems.
MyD88-IN-1 has potential applications in several areas:
Research continues to explore these applications through preclinical studies and clinical trials aimed at validating its efficacy and safety profiles.
MyD88-IN-1 disrupts Toll/Interleukin-1 Receptor domain homodimerization, a prerequisite for initiating myeloid differentiation primary response protein 88-dependent signaling cascades.
MyD88-IN-1 sterically obstructs the BB-loop (residues 196–202) within the Toll/Interleukin-1 Receptor domain, preventing critical protein-protein interactions. The BB-loop facilitates homotypic Toll/Interleukin-1 Receptor–Toll/Interleukin-1 Receptor binding between myeloid differentiation primary response protein 88 monomers and with receptor complexes. MyD88-IN-1 mimics the conserved (F/Y)-(V/L/I)-(P/G) tripeptide motif of this loop, competitively occupying the interaction interface. Structural analyses confirm that this blockade reduces dimerization efficiency by >80% in Toll-like receptor 4 and Toll-like receptor 9 pathways, thereby inhibiting downstream nuclear factor kappa-light-chain-enhancer of activated B cells activation [4] [6].
Table 1: Impact of MyD88-IN-1 on BB-Loop-Mediated Dimerization
| Parameter | Control | MyD88-IN-1 Treated | Reduction (%) |
|---|---|---|---|
| Dimerization affinity (Kd) | 15 nM | >100 nM | 85% |
| NF-κB activation (relative) | 100% | 22% ± 3% | 78% |
| Interferon-β suppression | Baseline | 3.8-fold increase | N/A |
MyD88-IN-1 delays nucleation of the myddosome—a helical oligomeric complex comprising six myeloid differentiation primary response protein 88 death domains, four interleukin-1 receptor-associated kinase 4 death domains, and four interleukin-1 receptor-associated kinase 2 death domains. Kinetic studies demonstrate a 40–60% decrease in complex assembly rate due to impaired death domain oligomerization. This disruption decouples interleukin-1 receptor-associated kinase 4 activation from upstream Toll-like receptor engagement, abrogating interleukin-1 receptor-associated kinase phosphorylation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells translocation. Single-molecule imaging reveals fragmented myddosome structures in treated cells, corroborating this mechanism [2] [8].
MyD88-IN-1 allosterically modulates binding interfaces to interfere with adaptor protein recruitment.
The inhibitor disrupts myeloid differentiation primary response protein 88 binding to myeloid differentiation primary response protein 88 adaptor-like (also termed Toll/Interleukin-1 Receptor domain-containing adaptor protein), a membrane-tethered adaptor critical for Toll-like receptor 4 and Toll-like receptor 2 signaling. Surface plasmon resonance confirms MyD88-IN-1 reduces myeloid differentiation primary response protein 88/myeloid differentiation primary response protein 88 adaptor-like affinity by 70% through binding at the Toll/Interleukin-1 Receptor domain dimer interface. Consequently, Toll-like receptor 4 fails to recruit myeloid differentiation primary response protein 88 to lipid raft microdomains, mislocalizing downstream signaling machinery. This is quantified by a 90% decrease in co-immunoprecipitation efficiency in macrophage lysates [6] [8].
MyD88-IN-1 prevents higher-order clustering of Toll-like receptor 4–myeloid differentiation primary response protein 88 signalosomes. Super-resolution microscopy shows reduced formation of Toll-like receptor 4 puncta (from 25 ± 3 puncta/cell to 6 ± 2 puncta/cell) upon lipopolysaccharide stimulation. The inhibitor destabilizes receptor-adaptor interactions by inducing conformational strain in myeloid differentiation primary response protein 88, decreasing avidity for Toll-like receptor 4 Toll/Interleukin-1 Receptor domains. This attenuates signalosome stability and prolongs complex disassembly kinetics by 3-fold, effectively desensitizing cells to Toll-like receptor 4 agonists [4] [6].
Table 2: MyD88-IN-1 Effects on Toll-Like Receptor 4 Signalosome Dynamics
| Parameter | Lipopolysaccharide Only | Lipopolysaccharide + MyD88-IN-1 |
|---|---|---|
| Signalosome size (nm) | 150 ± 20 | 85 ± 15 |
| Signalosome half-life (min) | 45 ± 5 | 15 ± 3 |
| Tumor necrosis factor-α secretion | 100% | 28% ± 4% |
MyD88-IN-1 induces long-range conformational changes that propagate from the Toll/Interleukin-1 Receptor domain to the death domain.
The inhibitor alters the death domain oligomerization surface, reducing interleukin-1 receptor-associated kinase 4 recruitment by 60–75%. Molecular dynamics simulations reveal that MyD88-IN-1 binding induces a 15° rotation in the death domain helical core, sterically occluding the interleukin-1 receptor-associated kinase 4 binding pocket. This disrupts death domain–death domain interactions between myeloid differentiation primary response protein 88 and interleukin-1 receptor-associated kinase 4, delaying interleukin-1 receptor-associated kinase 4 phosphorylation and subsequent myddosome maturation. Functional validation shows a dose-dependent decrease in interleukin-1 receptor-associated kinase 4 kinase activity (IC50 = 1.7 μM) and reduced tumor necrosis factor receptor-associated factor 6 ubiquitination in treated cells [2] [8].
Table 3: Allosteric Effects on Death Domain Assembly
| Assembly Metric | Untreated | MyD88-IN-1 Treated |
|---|---|---|
| Interleukin-1 receptor-associated kinase 4 recruitment | 100% | 32% ± 6% |
| Myddosome completion rate | 100% | 41% ± 8% |
| Nuclear factor kappa-light-chain-enhancer of activated B cells translocation delay | None | 45 ± 7 minutes |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: